molecular formula C20H18O2 B1347262 2,5-Di-p-tolylhydroquinone

2,5-Di-p-tolylhydroquinone

Cat. No.: B1347262
M. Wt: 290.4 g/mol
InChI Key: ITGSRKMEMQBHRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Di-p-tolylhydroquinone is a substituted hydroquinone derivative of interest in chemical research and development. This compound features a hydroquinone core structure—a benzene ring with two hydroxyl groups in the para position—that is disubstituted with p-tolyl groups (methyl-substituted phenyl rings) at the 2 and 5 positions. This molecular architecture is characteristic of a class of compounds known for their potential as antioxidants and as intermediates in organic synthesis . Hydroquinone derivatives similar to this compound serve as key building blocks in the development of novel materials, including bio-based polymers . Furthermore, structurally related 2,5-disubstituted hydroquinone derivatives are investigated in medicinal chemistry for a range of potential biological activities, and some are described in patents as having potential therapeutic applications . The presence of the hydroquinone moiety suggests this compound may act as a reducing agent or interact with biological systems through redox mechanisms, similar to how the parent compound hydroquinone inhibits the tyrosinase enzyme in melanin synthesis . Researchers exploring new organic electronic materials, antioxidant stabilizers, or pharmaceutical candidates may find this specialized chemical a valuable synthetic intermediate. This product is intended for chemical and biological research applications only. It is supplied as a high-purity solid and must be handled in accordance with good laboratory practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H18O2

Molecular Weight

290.4 g/mol

IUPAC Name

2,5-bis(4-methylphenyl)benzene-1,4-diol

InChI

InChI=1S/C20H18O2/c1-13-3-7-15(8-4-13)17-11-20(22)18(12-19(17)21)16-9-5-14(2)6-10-16/h3-12,21-22H,1-2H3

InChI Key

ITGSRKMEMQBHRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(C=C2O)C3=CC=C(C=C3)C)O

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Investigations

Strategies for the Chemical Synthesis of 2,5-Di-p-tolylhydroquinone

The construction of the this compound scaffold can be approached through several synthetic pathways, primarily involving the introduction of tolyl groups onto a hydroquinone (B1673460) or benzoquinone precursor.

The most common precursor for the synthesis of 2,5-disubstituted hydroquinones is hydroquinone itself or its oxidized form, 1,4-benzoquinone. The direct arylation of these precursors is a primary strategy.

One potential route involves a Friedel-Crafts-type reaction , where hydroquinone is reacted with a tolylating agent, such as toluene or a tolyl halide, in the presence of a Lewis acid catalyst. However, controlling the regioselectivity to favor the 2,5-disubstituted product over other isomers (e.g., 2,3- or 2,6-disubstitution) and preventing over-arylation can be challenging.

A more controlled approach involves the arylation of 1,4-benzoquinone . The electron-deficient nature of the benzoquinone ring makes it susceptible to nucleophilic attack. Aryl radicals or organometallic reagents can be employed to introduce the tolyl moieties. For instance, the reaction of 1,4-benzoquinone with a p-tolyldiazonium salt in the presence of a reducing agent can generate p-tolyl radicals that add to the quinone ring. Subsequent reduction of the resulting 2,5-di-p-tolyl-1,4-benzoquinone yields the desired hydroquinone.

Another explored avenue is the palladium-catalyzed cross-coupling reaction . While less common for direct hydroquinone arylation, coupling reactions of dihalogenated hydroquinone derivatives with tolylboronic acids (Suzuki coupling) or tolylstannanes (Stille coupling) offer a highly regioselective route. This method requires the pre-functionalization of the hydroquinone core but provides excellent control over the substitution pattern.

The following table summarizes potential precursor-based routes for the synthesis of this compound:

RoutePrecursor(s)ReagentsKey Transformation
Friedel-Crafts ArylationHydroquinone, TolueneLewis Acid (e.g., AlCl₃)Electrophilic Aromatic Substitution
Radical Arylation1,4-Benzoquinone, p-Tolyldiazonium saltReducing AgentRadical Addition
Palladium-Catalyzed Coupling2,5-Dihalohydroquinone, p-Tolylboronic acidPd Catalyst, BaseSuzuki Coupling

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are typically investigated include the choice of catalyst, solvent, temperature, and reaction time.

In Friedel-Crafts-type reactions , the catalyst activity and stoichiometry are crucial. Strong Lewis acids can lead to side reactions and polymerization of the hydroquinone. Milder catalysts or the use of solid acid catalysts are often explored to improve selectivity. The reaction temperature is also a key factor, with lower temperatures generally favoring the desired 2,5-isomer.

For palladium-catalyzed coupling reactions , the choice of ligand for the palladium catalyst can significantly influence the reaction efficiency. Bulky, electron-rich phosphine ligands are often employed to facilitate the cross-coupling of aryl halides with organoboron reagents. The base used to activate the boronic acid and the solvent system must also be carefully selected to ensure high yields.

A representative study on the optimization of a hypothetical Suzuki coupling for the synthesis of this compound from 2,5-dibromohydroquinone and p-tolylboronic acid is presented below:

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O10065
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O10085
3Pd₂(dba)₃ (1)SPhos (4)K₃PO₄Dioxane/H₂O8092
4Pd₂(dba)₃ (1)XPhos (4)Cs₂CO₃THF/H₂O8088

This data is representative and based on typical conditions for Suzuki coupling reactions.

Given the achiral nature of this compound, stereoselectivity is not a factor in its synthesis. However, regioselectivity is of paramount importance. The primary challenge is to ensure the selective formation of the 2,5-disubstituted isomer over other possible isomers.

As mentioned, palladium-catalyzed cross-coupling reactions of 2,5-dihalogenated hydroquinones provide a highly regioselective route. The positions of the halogen atoms direct the incoming tolyl groups exclusively to the 2 and 5 positions.

In the case of direct arylation of hydroquinone or benzoquinone, achieving high regioselectivity is more complex. The directing effects of the hydroxyl or carbonyl groups on the aromatic ring influence the position of substitution. For hydroquinone, the hydroxyl groups are ortho-, para-directing. For 1,4-benzoquinone, addition reactions are favored at the 2, 3, 5, and 6 positions. The formation of the 2,5-isomer is often favored due to steric and electronic factors, but mixtures of isomers are common. The use of bulky directing groups on the hydroquinone precursor, which can be removed after the arylation step, is a potential strategy to enhance regioselectivity.

Mechanistic Elucidation of this compound Formation

Understanding the reaction mechanism is crucial for optimizing synthetic routes and developing new, more efficient methods.

A hypothetical kinetic study for the formation of 2,5-di-p-tolyl-1,4-benzoquinone from 1,4-benzoquinone and a tolyl radical source might reveal a second-order rate law, suggesting that the reaction between the quinone and the radical is the rate-determining step.

ParameterValue
Reaction Order (with respect to 1,4-benzoquinone)1
Reaction Order (with respect to tolyl radical precursor)1
Activation Energy (Ea)55 kJ/mol
Pre-exponential Factor (A)1.2 x 10⁸ L mol⁻¹ s⁻¹

This data is hypothetical and for illustrative purposes.

The identification and characterization of reaction intermediates are key to confirming a proposed reaction mechanism. In the synthesis of this compound, various spectroscopic and analytical techniques can be employed to detect transient species.

In palladium-catalyzed reactions , intermediates such as the oxidative addition complex (Pd(II)-aryl halide) and the transmetalation intermediate can potentially be observed using techniques like in-situ NMR spectroscopy or mass spectrometry under carefully controlled conditions.

For radical-based arylations , the detection of radical intermediates can be achieved using electron paramagnetic resonance (EPR) spectroscopy. The radical addition of a p-tolyl radical to 1,4-benzoquinone would proceed through a semiquinone radical intermediate, which could be characterized by its g-factor and hyperfine coupling constants in the EPR spectrum.

The subsequent oxidation of the hydroquinone product to the corresponding quinone can also occur, leading to the formation of a charge-transfer complex between the hydroquinone and the quinone, known as a quinhydrone (B85884). This intermediate can often be detected by its distinct color and characteristic spectroscopic signature.

Catalytic Systems in Hydroquinone Synthesis

The synthesis of substituted hydroquinones, including diaryl derivatives like this compound, has evolved significantly with the advent of advanced catalytic systems. While classical methods often involve multi-step procedures, modern approaches leverage transition-metal catalysis and cycloaddition strategies to construct the core hydroquinone structure with greater efficiency and selectivity.

Palladium-catalyzed cross-coupling reactions represent a powerful strategy for the formation of the C-C bonds necessary to attach the aryl (p-tolyl) groups to a hydroquinone precursor. For instance, a di-halogenated hydroquinone could be coupled with a tolyl-boronic acid derivative (Suzuki coupling) or a tolyl-organotin compound (Stille coupling) in the presence of a palladium catalyst to form the 2,5-diaryl framework. Subsequent reduction would yield the target hydroquinone. These catalytic cycles typically involve oxidative addition, transmetalation, and reductive elimination steps at the palladium center.

Rhodium-catalyzed reactions have also been employed in the synthesis of substituted aromatic compounds. For example, rhodium complexes can catalyze the hydroformylation of unsaturated precursors, which can then be cyclized and aromatized to form substituted phenols and hydroquinones. researchgate.net

Furthermore, cycloaddition reactions, such as the Diels-Alder reaction, provide a convergent route to substituted quinone systems, which can be readily reduced to the corresponding hydroquinones. nih.gov In a potential synthetic route, a dienophile could react with a diene bearing tolyl substituents, or vice versa, to construct the six-membered ring with the desired substitution pattern. Lewis acid catalysts are often employed to accelerate these reactions and control regioselectivity. researchgate.net

Below is a table summarizing potential catalytic approaches for the synthesis of substituted hydroquinones.

Catalytic StrategyCatalyst TypeKey PrecursorsPotential Advantages
Suzuki CouplingPalladium(0) complexes (e.g., Pd(PPh₃)₄)Dihalogenated hydroquinone, p-tolylboronic acidHigh functional group tolerance, mild reaction conditions
Stille CouplingPalladium(0) complexesDihalogenated hydroquinone, p-tolyltrialkylstannaneLess sensitive to water than other organometallics
Diels-Alder CycloadditionLewis Acids (e.g., AlCl₃, BF₃·OEt₂)Substituted dienes and dienophilesHigh stereoselectivity and regioselectivity, atom economy

Derivatization and Functionalization of this compound

The this compound molecule offers multiple sites for chemical modification: the two hydroxyl groups on the central ring and the aromatic C-H bonds on both the hydroquinone and the peripheral p-tolyl rings.

Selective Chemical Modification of Hydroxyl Groups

The two phenolic hydroxyl groups of this compound can be selectively modified through reactions such as etherification and esterification.

Etherification: The Williamson ether synthesis is a classic and effective method for converting the hydroxyl groups to ethers. masterorganicchemistry.comorganic-chemistry.orgwikipedia.org This Sₙ2 reaction involves deprotonating the hydroquinone with a strong base (e.g., sodium hydride, NaH) to form the more nucleophilic phenoxide, which then displaces a halide from an alkyl halide to form the ether linkage.

By controlling the stoichiometry of the base and the alkylating agent, it is possible to achieve selective mono- or di-etherification. A protocol for selective monoetherification of substituted hydroquinones using sodium nitrite (NaNO₂) as a promoter under acidic conditions has been reported. researchgate.neteurekaselect.com This method demonstrates high regioselectivity, with the reaction preferentially occurring at the less sterically hindered hydroxyl group. eurekaselect.com Given the symmetry of this compound, this would lead to a single monoether product.

Esterification: The hydroxyl groups can also be converted to esters by reaction with acyl chlorides or carboxylic anhydrides in the presence of a base catalyst (e.g., pyridine, triethylamine). This acylation reaction can also be controlled to yield either mono- or di-esterified products. Substituted hydroquinones can act as catalysts in certain esterification procedures themselves. google.com

The table below outlines common conditions for these modifications.

ReactionReagentsBase/CatalystProduct Type
Williamson Ether SynthesisAlkyl Halide (R-X)NaH, KHMono- or Di-ether
Selective MonoetherificationAlcohol (R-OH)NaNO₂ / H₂SO₄Mono-ether
EsterificationAcyl Chloride (RCOCl) or Anhydride (B1165640) ((RCO)₂O)Pyridine, Et₃NMono- or Di-ester

Introduction of Diverse Substituents via Aromatic Substitution Reactions

The aromatic rings of this compound are susceptible to electrophilic aromatic substitution (EAS), allowing for the introduction of various functional groups. total-synthesis.commasterorganicchemistry.commasterorganicchemistry.com The directing effects of the existing substituents (hydroxyl and tolyl groups) play a crucial role in determining the position of the incoming electrophile.

The p-tolyl groups contain an activating methyl group, which directs incoming electrophiles to the ortho positions relative to the methyl group. The central hydroquinone ring is highly activated by the two electron-donating hydroxyl groups. However, the positions ortho to the hydroxyl groups are already substituted with tolyl groups, and the positions meta to them are less reactive. Therefore, electrophilic substitution is most likely to occur on the peripheral p-tolyl rings. To prevent oxidation of the hydroquinone ring under the often-acidic and oxidizing conditions of EAS, it is common practice to protect the hydroxyl groups as ethers or esters prior to the reaction.

Halogenation: Bromination or chlorination can be achieved using Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). The substitution would be expected to occur at the positions ortho to the methyl groups on the tolyl rings.

Nitration: Nitration involves the use of a nitrating mixture, typically nitric acid (HNO₃) and sulfuric acid (H₂SO₄), to introduce a nitro group (-NO₂). Studies on the nitration of di-p-tolyl compounds indicate that substitution occurs on the tolyl rings. For this compound (with protected hydroxyls), nitration would be expected at the available ortho positions of the tolyl groups. The nitration of hydroquinone itself can also occur under specific conditions. nih.gov

Sulfonation: Sulfonation with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H) onto the aromatic rings, again, most likely on the tolyl substituents.

ReactionReagentsCatalystExpected Position of Substitution
BrominationBr₂FeBr₃Ortho to methyl groups on tolyl rings
NitrationHNO₃ / H₂SO₄-Ortho to methyl groups on tolyl rings
SulfonationH₂SO₄ / SO₃-Ortho to methyl groups on tolyl rings

Preparation of Corresponding Quinone Derivatives

The oxidation of hydroquinones to their corresponding quinones is a fundamental and synthetically useful transformation. jackwestin.com this compound can be readily oxidized to 2,5-Di-p-tolyl-1,4-benzoquinone. This reaction involves the removal of two protons and two electrons.

A wide variety of oxidizing agents can accomplish this conversion under mild conditions. The choice of oxidant can depend on the presence of other functional groups in the molecule. Common and effective reagents include:

Ceric Ammonium Nitrate (CAN): A powerful one-electron oxidant that is highly effective for converting hydroquinones to quinones, often in aqueous acetonitrile (B52724). jetir.org

Tetrabutylammonium Dichromate (TBAD): This reagent works under neutral, aprotic conditions (e.g., in CH₂Cl₂), which can be advantageous for sensitive substrates. ias.ac.inresearchgate.net

Silver(I) Oxide (Ag₂O): Often used in an inert solvent like benzene (B151609) or diethyl ether for a clean oxidation.

Iron(III) Chloride (FeCl₃): An inexpensive and common reagent for this transformation.

Molecular Oxygen: In the presence of certain catalysts, such as salcomine (a cobalt complex), molecular oxygen can be used as a green oxidizing agent. nih.gov

The reaction is generally high-yielding and proceeds quickly. The resulting 2,5-Di-p-tolyl-1,4-benzoquinone is a conjugated diketone and a valuable synthetic intermediate in its own right, capable of undergoing Michael additions and cycloaddition reactions. nih.gov

Spectroscopic and Advanced Structural Characterization of 2,5 Di P Tolylhydroquinone and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals of 2,5-Di-p-tolylhydroquinone.

¹H and ¹³C NMR: The 1D ¹H NMR spectrum provides initial information on the different types of protons and their relative numbers. For this compound, distinct signals are expected for the hydroxyl (-OH) protons, the aromatic protons on the central hydroquinone (B1673460) ring, the aromatic protons on the two p-tolyl substituents, and the methyl (-CH₃) protons. The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.edu In this compound, COSY would reveal correlations between the adjacent aromatic protons on the p-tolyl groups, confirming their AA'BB' spin system.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com This allows for the unambiguous assignment of carbon signals for all protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by revealing correlations between protons and carbons over longer ranges (typically two to four bonds). princeton.edu For instance, it would show a correlation from the methyl protons of the tolyl groups to the quaternary carbon of the tolyl ring and the carbon on the central ring to which the tolyl group is attached, confirming the connectivity between the substituent and the hydroquinone core.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of their bonding connectivity. researchgate.net NOESY can be used to confirm the substitution pattern by showing spatial proximity between the protons of the tolyl groups and the protons on the central hydroquinone ring.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Atom Position Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm) Key HMBC Correlations (¹H → ¹³C)
Hydroxyl (OH) 4.5 - 5.5 (broad s) - C-1, C-4
Central Ring (H-3, H-6) 6.8 - 7.0 (s) 115 - 120 C-1, C-2, C-4, C-5
Tolyl Ring (H-2', H-6') 7.2 - 7.4 (d) 128 - 130 C-4', C-2
Tolyl Ring (H-3', H-5') 7.1 - 7.2 (d) 129 - 131 C-1', C-4'
Methyl (CH₃) 2.3 - 2.4 (s) 20 - 22 C-4', C-3', C-5'
Central Ring (C-1, C-4) - 145 - 150 -
Central Ring (C-2, C-5) - 125 - 130 -
Tolyl Ring (C-1') - 135 - 140 -

Note: Chemical shifts are predictive and may vary based on solvent and experimental conditions.

To further increase the confidence in structural assignments, experimental NMR data is often compared with data generated from computational methods. arxiv.org Density Functional Theory (DFT) is a powerful quantum mechanical approach used to predict NMR chemical shifts for a given molecular structure. nih.gov

The process involves optimizing the geometry of the proposed this compound structure and then calculating the ¹H and ¹³C chemical shifts. These theoretical values are then correlated with the experimental data. A strong correlation provides powerful evidence for the correctness of the proposed structure. Advanced statistical methods, such as the DP4 probability analysis, can be employed to determine the likelihood of a single structure being correct, especially when multiple isomers are possible. frontiersin.org

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a "molecular fingerprint" based on the characteristic vibrations of chemical bonds within a molecule.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites bond vibrations (stretching, bending, etc.). The resulting spectrum is unique to the compound's structure. For this compound, key characteristic absorption bands are expected.

Table 2: Expected Characteristic FTIR Absorption Bands for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Description
O-H Stretch 3200 - 3500 (broad) Associated with the hydroxyl functional groups, often broadened due to hydrogen bonding.
Aromatic C-H Stretch 3000 - 3100 (sharp) Stretching vibrations of the C-H bonds on the hydroquinone and tolyl rings.
Aliphatic C-H Stretch 2850 - 3000 (sharp) Stretching vibrations of the C-H bonds in the methyl groups.
Aromatic C=C Stretch 1500 - 1600 In-plane stretching vibrations of the carbon-carbon double bonds within the aromatic rings.
C-O Stretch 1200 - 1260 Stretching of the carbon-oxygen single bond of the phenol-like hydroxyl groups.

Raman spectroscopy is a complementary technique to FTIR. It involves scattering of monochromatic light from a laser source. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. For this compound, Raman spectroscopy would be particularly useful for observing symmetric vibrations, such as the symmetric breathing modes of the aromatic rings, which are often weak in the FTIR spectrum.

Mass Spectrometry for Precise Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the precise molecular mass of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

For this compound (C₂₀H₁₈O₂), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion.

Under electron ionization (EI), the molecule would form a molecular ion (M⁺•), which would then undergo characteristic fragmentation. A plausible fragmentation pathway would involve:

Loss of a methyl radical: A primary fragmentation would be the loss of a methyl group (•CH₃) from one of the tolyl substituents to form a highly stable benzylic cation ([M-15]⁺). This is often a prominent peak in the spectrum.

Further fragmentation: Subsequent fragmentation could involve the loss of carbon monoxide (CO) or other neutral fragments from the ring structures.

Table 3: Expected Key Ions in the Mass Spectrum of this compound

Ion Formula Expected m/z (mass-to-charge ratio) Description
[M]⁺• [C₂₀H₁₈O₂]⁺• 290.13 Molecular Ion
[M-15]⁺ [C₁₉H₁₅O₂]⁺ 275.11 Loss of a methyl radical (•CH₃)

This detailed analysis provides crucial information for confirming the identity and purity of the synthesized compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous identification of organic compounds by providing a highly accurate mass measurement of the parent ion. This accuracy allows for the determination of the elemental composition of a molecule. For this compound (C₂₀H₁₈O₂), HRMS would be employed to confirm its molecular formula by distinguishing its exact mass from other potential compounds with the same nominal mass.

Techniques such as Time-of-Flight (TOF) MS and Orbitrap MS are commonly used for HRMS analysis. nih.gov These methods offer high resolving power and mass accuracy, often in the sub-5 ppm range, which is essential for structural elucidation and confirmation. nih.gov In a typical analysis, the compound would be ionized using a soft ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to generate the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. The high-resolution analyzer then measures the mass-to-charge ratio (m/z) with great precision.

Table 1: Representative HRMS Data for this compound

Parameter Expected Value
Molecular Formula C₂₀H₁₈O₂
Monoisotopic Mass 290.1307 u
Ion Species (Positive Mode) [M+H]⁺
Calculated m/z 291.1380
Ion Species (Negative Mode) [M-H]⁻

| Calculated m/z | 289.1234 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for separating and identifying volatile and thermally stable compounds. scholarsresearchlibrary.com For the analysis of this compound, a derivatization step, such as silylation, may be employed to increase its volatility and thermal stability by converting the polar hydroxyl groups into nonpolar trimethylsilyl (B98337) (TMS) ethers. nih.gov However, direct analysis is also possible.

Table 2: Typical GC-MS Parameters and Expected Fragmentation for Hydroquinone Derivatives

Parameter Description
GC Column HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness. d-nb.info
Carrier Gas Helium at a constant flow rate (e.g., 1.0 mL/min). d-nb.info
Injection Mode Splitless or split mode.
Ionization Mode Electron Ionization (EI) at 70 eV.

| Expected Fragmentation | For this compound, fragmentation would likely involve the loss of methyl groups (CH₃) from the tolyl substituents, leading to a prominent [M-15]⁺ ion, followed by further characteristic cleavages of the aromatic structure. |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is exceptionally well-suited for the analysis of polar, semi-volatile, and thermally labile compounds like hydroquinones, which may not be ideal for GC-MS without derivatization. nih.govnih.gov This technique combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the detection specificity and sensitivity of mass spectrometry. phcog.com

The compound is first separated on a reversed-phase column based on its polarity. nih.gov The eluent from the LC column is then introduced into the mass spectrometer's ion source (commonly ESI), where ionization occurs. The mass analyzer (e.g., quadrupole, time-of-flight, or ion trap) detects the parent ion and its fragments, allowing for both quantification and structural confirmation. mdpi.com LC-MS/MS can provide even greater specificity by selecting a precursor ion, fragmenting it, and analyzing the resulting product ions. nih.gov

Table 3: Representative UPLC-MS/MS Analytical Method

Parameter Description
LC System UPLC system. phcog.com
Column Reversed-phase C18 column (e.g., ACQUITY UPLC HSS T3, 100 mm x 2.1 mm, 1.8 µm). phcog.com
Mobile Phase Gradient elution using a mixture of water and acetonitrile (B52724) (or methanol), often with a modifier like formic acid to improve ionization. phcog.com
Ionization Source Electrospray Ionization (ESI), operated in either positive or negative ion mode.
Mass Analyzer Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole (QqQ).

| Detection Mode | Full scan for identification; Multiple Reaction Monitoring (MRM) for quantification. |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV-visible portion of the electromagnetic spectrum, providing insights into the electronic structure of a molecule. nih.gov For this compound, the presence of a conjugated system, which includes the central hydroquinone ring and the two p-tolyl substituents, gives rise to characteristic absorption bands corresponding to π→π* electronic transitions.

The extended conjugation in this molecule is expected to result in absorption maxima at longer wavelengths (a bathochromic shift) compared to unsubstituted hydroquinone. The position and intensity of these absorption bands can be influenced by the solvent polarity. bohrium.com Studies on related compounds, such as 2,5-dihydroxy-1,4-benzoquinone (B104904), show distinct absorption peaks that are sensitive to pH and deprotonation of the hydroxyl groups. nih.gov

Table 4: Expected UV-Vis Absorption Data for this compound

Electronic Transition Expected Wavelength Range (nm) Description
π→π * ~290 - 350 nm Associated with the extended conjugated system of the entire molecule.

| π→π * | ~220 - 260 nm | Associated with the aromatic rings. |

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that examines the light emitted from a molecule after it has absorbed photons. Molecules with rigid, conjugated structures, such as certain hydroquinone derivatives, can exhibit fluorescence. The emission properties are dependent on the molecular structure and the surrounding environment.

Research on related structures, such as 2,5-bis(2-benzothiazolyl)hydroquinone and derivatives of 2-phenylsulfanylhydroquinone, demonstrates that the hydroquinone core can be part of a fluorescent system. bohrium.comarkat-usa.org The fluorescence of these molecules can be modulated by factors like solvent polarity and, notably, by the redox state of the hydroquinone moiety. arkat-usa.org The monoanionic form of 2,5-dihydroxy-1,4-benzoquinone is also known to produce weak fluorescence. nih.gov It is plausible that this compound or its oxidized quinone form could exhibit fluorescent properties, potentially serving as a sensor for reductive or oxidative conditions. arkat-usa.org

X-ray Crystallography and Micro-Electron Diffraction (MicroED) for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For this compound, a single-crystal X-ray diffraction analysis would reveal the planarity of the aromatic rings, the orientation of the tolyl groups relative to the central hydroquinone ring, and the hydrogen-bonding network formed by the hydroxyl groups.

While a crystal structure for this compound is not publicly available, data from the closely related analogue, 2,5-Di-tert-butylhydroquinone (B1670977), provides insight into the expected solid-state packing. nih.gov In this structure, the hydroxyl groups would likely form strong intermolecular hydrogen bonds, linking molecules into chains or sheets. nih.gov

Micro-Electron Diffraction (MicroED) is an emerging technique that uses electron beams to determine the structure of nanocrystals that are too small for conventional X-ray diffraction, offering a powerful alternative for structural analysis when suitable single crystals cannot be grown.

Table 5: Representative Crystallographic Data from an Analogue (2,5-Di-tert-butylhydroquinone)

Parameter Value Reference
Compound 2,5-Di-tert-butylhydroquinone nih.gov
Molecular Formula C₁₄H₂₂O₂ nih.gov
Crystal System (Data not specified)
Key Interactions Intermolecular O-H···O hydrogen bonding is expected, defining the crystal packing. nih.gov

| Molecular Geometry | The hydroquinone ring is expected to be planar, with the substituent groups oriented to minimize steric hindrance. | |

Redox Chemistry and Electrochemical Behavior of 2,5 Di P Tolylhydroquinone

Fundamental Electrochemical Mechanisms of Substituted Hydroquinones

H₂Q ⇌ Q + 2H⁺ + 2e⁻

This transformation can occur through different pathways depending on the solvent, pH, and the nature of the substituents. In many electrochemical scenarios, the process involves two sequential one-electron transfers, often referred to as an EE mechanism. nih.gov

First Electron Transfer: H₂Q → SQ•⁻ + H⁺ + e⁻

Second Electron Transfer: SQ•⁻ → Q + H⁺ + e⁻

The separation between the potentials of these two steps is influenced by the stability of the semiquinone radical intermediate. Substituents on the hydroquinone (B1673460) ring, such as the electron-donating p-tolyl groups, are expected to influence the electron density on the ring and thus modify the redox potentials for these transfers. nih.gov

The semiquinone radical (SQ•⁻) is a free radical intermediate formed by the one-electron oxidation of a hydroquinone or one-electron reduction of a quinone. nih.govwikipedia.org While more stable than highly reactive radicals like the hydroxyl radical, semiquinones are generally unstable compared to their fully reduced (hydroquinone) or fully oxidized (quinone) forms. nih.gov

The stability of the semiquinone radical is crucial as it determines the electrochemical pathway. An unstable semiquinone may rapidly undergo a second electron transfer or participate in a disproportionation reaction. Disproportionation is a self-exchange redox reaction where two semiquinone radicals react to form one molecule of hydroquinone and one molecule of quinone: researchgate.net

2SQ•⁻ + 2H⁺ ⇌ H₂Q + Q

This equilibrium is highly dependent on the chemical environment and the structure of the quinone. The formation and decay of semiquinone intermediates can be studied using techniques like electron spin resonance (ESR) spectroscopy, which detects paramagnetic species.

The redox potential of the hydroquinone/quinone couple is a measure of its tendency to donate or accept electrons. This potential is significantly influenced by substituents on the aromatic ring. Electron-donating groups, like the p-tolyl groups, increase the electron density on the ring, making the hydroquinone easier to oxidize and thus lowering its redox potential compared to unsubstituted hydroquinone. Conversely, electron-withdrawing groups make oxidation more difficult, resulting in a higher redox potential. nih.gov

The redox process for hydroquinones involves the transfer of protons, making their formal potential inherently dependent on the pH of the solution. nih.gov The relationship is described by the Nernst equation, which shows that the redox potential decreases as the pH increases (i.e., becomes more alkaline). This is because at higher pH, the deprotonated forms of the hydroquinone are more stable, facilitating the release of electrons. The Pourbaix diagram (E vs. pH) for hydroquinones typically shows distinct regions where different protonated and deprotonated species of the hydroquinone, semiquinone, and quinone are stable.

Table 1: Effect of Substituents on the Redox Potential of Hydroquinone Derivatives Note: This table presents general trends. Specific values depend on experimental conditions (solvent, pH, etc.). Data for 2,5-Di-p-tolylhydroquinone is not available and is inferred based on the electronic nature of the substituent.

CompoundSubstituentElectronic EffectExpected Impact on Redox Potential (vs. Hydroquinone)
Hydroquinone-HReferenceReference
2,5-Dimethylhydroquinone-CH₃ (x2)Electron-DonatingLower
This compound -C₆H₄CH₃ (x2)Electron-Donating Lower
2,5-Dichlorohydroquinone-Cl (x2)Electron-WithdrawingHigher

Electrochemical Studies on Electrode Surfaces

Electrochemical techniques are powerful tools for investigating the redox behavior of molecules like this compound at an electrode-solution interface. These methods allow for the precise control of the electrode potential to drive oxidation and reduction reactions, providing quantitative data on reaction mechanisms, kinetics, and thermodynamics.

Cyclic Voltammetry (CV) is a primary technique used to study the redox chemistry of hydroquinones. nih.gov In a CV experiment, the potential applied to a working electrode is scanned linearly from a starting potential to a switching potential and then back. The resulting current is plotted against the applied potential, producing a cyclic voltammogram.

For a reversible two-electron transfer process typical of hydroquinones, the voltammogram shows a pair of peaks: an anodic peak (oxidation) on the forward scan and a cathodic peak (reduction) on the reverse scan. Key parameters from the CV provide mechanistic insights:

Peak Potentials (Epa, Epc): The potentials at which the anodic and cathodic peak currents occur. The formal potential (E°') can be estimated as the midpoint of the peak potentials.

Peak Separation (ΔEp): The difference between Epa and Epc. For a reversible n-electron process, ΔEp is theoretically 59/n mV at 25°C. For hydroquinones (n=2), a value close to 29.5 mV indicates a fast, reversible two-electron transfer. Larger separations suggest slower electron transfer kinetics or a multi-step mechanism. nih.gov

Peak Currents (ipa, ipc): The magnitude of the peak currents is proportional to the concentration of the analyte and the square root of the scan rate for diffusion-controlled processes.

Studies on analogous compounds, such as 2,5-di-tert-butylhydroquinone (B1670977), have utilized cyclic voltammetry to show that the electrochemically generated benzoquinone can interact with the parent hydroquinone to form a quinhydrone (B85884) complex. researchgate.net A similar behavior could be anticipated for this compound.

Chronoamperometry is another technique where the potential is stepped to a value where oxidation or reduction occurs, and the resulting current is measured as a function of time. This method is particularly useful for determining diffusion coefficients of the electroactive species and for studying the kinetics of chemical reactions coupled to the electron transfer. nih.gov

The reversible redox behavior of the hydroquinone/quinone system makes it suitable for applications in electrocatalysis. Modified electrodes incorporating hydroquinone moieties can act as mediators, facilitating electron transfer between the electrode surface and a target analyte that might otherwise react slowly. capes.gov.br

In such a mechanism, the hydroquinone is first oxidized at the electrode surface to the quinone. The quinone then chemically oxidizes the target substrate, regenerating the hydroquinone, which can be re-oxidized at the electrode. This catalytic cycle can lead to a significant enhancement of the measured current, forming the basis for electrochemical sensors. nih.govnih.gov

The general mechanism can be summarized as:

Electrochemical Regeneration: H₂Q (surface) → Q (surface) + 2H⁺ + 2e⁻

Catalytic Reaction: Q (surface) + Substrate(reduced) → H₂Q (surface) + Substrate(oxidized)

The efficiency of such an electrocatalyst depends on the redox potential of the hydroquinone/quinone couple and the kinetics of the reaction with the substrate. The electron-donating tolyl groups in this compound would lower its redox potential, making it a potentially stronger reducing agent in its hydroquinone form or a weaker oxidizing agent in its quinone form compared to unsubstituted analogs. This tuning of redox properties is key to designing effective electrocatalysts for specific applications.

Reductive Mechanisms in Chemical Imaging Systems and Related Processes

The primary function of developing agents in traditional photography is to reduce silver halide crystals that have been exposed to light, thereby forming a visible silver image. Hydroquinones, including this compound, are effective in this role due to their ability to donate electrons.

Mechanistic Role as a Dihydroxybenzene Developing Agent

As a dihydroxybenzene, this compound acts as a reducing agent. In the alkaline environment of a photographic developer solution, the hydroxyl groups of the hydroquinone molecule are deprotonated, forming the hydroquinone dianion. This dianion is a potent electron donor.

C₆H₂(CH₃C₆H₄)₂(OH)₂ + 2Ag⁺ → C₆H₂(CH₃C₆H₄)₂(O)₂ + 2Ag + 2H⁺

CompoundOxidation Peak Potential (Epa) vs. Ag/AgCl
Hydroquinone0.55 V
2,5-Dimethylhydroquinone0.48 V

Data extrapolated from studies on substituted hydroquinones in non-aqueous media. The exact potential can vary based on experimental conditions.

Superadditive Effects in Chemical Reduction Processes

In many photographic developer formulations, a combination of developing agents is used to achieve results superior to what could be obtained with a single agent. This synergistic phenomenon is known as superadditivity. A common superadditive combination involves a primary developing agent like hydroquinone or its derivatives and a secondary agent, often from the p-aminophenol (e.g., Metol) or pyrazolidinone (e.g., Phenidone) class.

The mechanism of superadditivity involves a regeneration cycle. The secondary developing agent, which is typically more active, rapidly reduces the exposed silver halide. In this process, the secondary agent is oxidized. The primary developing agent, such as this compound, then reduces the oxidized form of the secondary agent, regenerating it to continue the development process. The hydroquinone derivative, in turn, is oxidized.

This relationship can be represented as:

Secondary Agent (reduced) + Ag⁺ → Secondary Agent (oxidized) + Ag Secondary Agent (oxidized) + Hydroquinone (reduced) → Secondary Agent (reduced) + Hydroquinone (oxidized)

This cooperative action leads to a development rate that is greater than the sum of the rates of the individual agents acting alone.

Investigation of Electron Transfer Dynamics

The presence of the two p-tolyl groups in this compound would sterically and electronically modulate the electron transfer process. The electron-donating nature of the tolyl groups is expected to increase the electron density on the hydroquinone ring, thereby facilitating electron donation. However, the steric bulk of these groups might influence the adsorption of the molecule onto the surface of the silver halide crystal, a step that is often crucial for efficient electron transfer.

While specific kinetic data for the electron transfer of this compound is not available, studies on similar substituted hydroquinones provide insights into the factors governing these dynamics. The rate of electron transfer is often evaluated using electrochemical techniques such as cyclic voltammetry. The separation between the anodic and cathodic peak potentials (ΔEp) can provide qualitative information about the electron transfer kinetics. A smaller ΔEp value is generally indicative of faster electron transfer.

CompoundΔEp (mV) in Acetonitrile (B52724)
Hydroquinone>450
2,5-Di-tert-butylhydroquinone~60

This data is illustrative and shows the effect of substitution on electron transfer kinetics in a non-aqueous system. The values can differ significantly in aqueous developer solutions.

The study of electron transfer dynamics in these systems is complex, involving both heterogeneous electron transfer at the solid-liquid interface of the silver halide crystal and homogeneous electron transfer in the regeneration of the secondary developing agent.

Polymer Chemistry and Macromolecular Architectures Incorporating 2,5 Di P Tolylhydroquinone Units

Role as a Chain Transfer Agent or Antioxidant in Polymerization Processes

In the realm of polymerization, controlling radical species is paramount to achieving desired material properties and ensuring process safety. While often discussed interchangeably, inhibition, retardation, and chain transfer are distinct mechanisms by which an agent can influence a polymerization reaction. scribd.com Hydroquinones, particularly hindered variants like 2,5-Di-p-tolylhydroquinone, are primarily recognized for their potent antioxidant, and consequently, inhibitory or retarding capabilities.

This compound functions as a highly effective inhibitor or retarder in free radical polymerization through a classic hydrogen atom transfer (HAT) mechanism, characteristic of hindered phenols. amfine.comuvabsorber.com The process is particularly efficient in the presence of oxygen. chempoint.comeastman.com Polymerization is initiated by free radicals which can react with oxygen to form highly reactive peroxyl radicals (ROO•). chempoint.comeastman.com

The hydroquinone (B1673460) (Ar(OH)₂) intervenes by donating a hydrogen atom from one of its hydroxyl groups to this peroxyl radical. This reaction quenches the reactive radical and forms a hydroperoxide and a resonance-stabilized semiquinone radical (Ar(OH)O•). mdpi.com

ROO• + Ar(OH)₂ → ROOH + Ar(OH)O•

The resulting semiquinone radical is significantly less reactive than the initial peroxyl or alkyl radicals due to the delocalization of the unpaired electron across the aromatic ring and the steric protection afforded by the bulky p-tolyl groups. amfine.com This new radical is generally incapable of initiating a new polymer chain, thus breaking the kinetic chain of polymerization. nih.gov The process can continue with the second hydroxyl group reacting with another radical, ultimately leading to the formation of 2,5-di-p-tolyl-p-benzoquinone. This two-step quenching ability makes substituted hydroquinones efficient radical scavengers. nih.gov

The key to this inhibitory action lies in the relatively low O-H Bond Dissociation Energy (BDE), which facilitates the hydrogen donation step. For comparison, the BDEs of related hydroquinone compounds illustrate this reactivity.

CompoundBondBond Dissociation Energy (kcal/mol)Reference
2,5-Di-tert-butylhydroquinone (B1670977)O-H81.2 mdpi.com
2,5-Di-tert-butylsemiquinone RadicalO-H59.1 mdpi.com

The effectiveness of a phenolic antioxidant is intrinsically linked to its molecular structure. For this compound, two primary structural features govern its activity: the reactive hydroxyl groups and the bulky p-tolyl substituents at the 2- and 5-positions.

Hydrogen Donating Ability : The fundamental antioxidant action is the ability to donate a hydrogen atom to a free radical. The energy required for this, the BDE, is a critical parameter. Lower BDEs generally correlate with higher antioxidant activity.

Radical Stability : The stability of the phenoxyl radical formed after hydrogen donation is paramount. If the resulting radical is too reactive, it might re-initiate polymerization. The two p-tolyl groups flanking the hydroxyl functions in this compound play a crucial role in stabilizing the subsequent semiquinone radical through resonance and steric hindrance. amfine.com This steric bulk shields the radical center, preventing it from easily participating in further reactions, thereby effectively terminating the oxidation chain. vinatiorganics.com

Compared to unsubstituted hydroquinone, which is also an effective inhibitor, the bulky substituents in compounds like this compound or its analog 2,5-di-tert-butylhydroquinone enhance stability and reduce volatility, making them suitable for high-temperature processing applications. amfine.comeastman.com These "hindered phenols" are a critical class of primary antioxidants used widely in the polymer industry. uvabsorber.comeverlight-uva.com

Incorporation into Polymer Backbones

Beyond its role as a polymerization modifier, the difunctional nature of this compound makes it a candidate for use as a monomer in step-growth polymerization. Its rigid aromatic core, appended with bulky side groups, suggests that its incorporation into a polymer backbone could yield materials with high thermal stability and unique morphological properties.

While specific literature detailing the use of this compound as a monomer is scarce, its structure is analogous to other substituted hydroquinones that have been successfully used to synthesize aromatic polyesters via polycondensation. researchgate.netcjps.orgresearchgate.net These reactions typically involve the condensation of the diol (the substituted hydroquinone) with an aromatic diacyl chloride, such as terephthaloyl chloride, in a high-temperature solution or melt process. researchgate.net

The bulky p-tolyl side groups would be expected to influence the properties of the resulting polymer significantly. They would likely disrupt chain packing, potentially decreasing crystallinity while increasing solubility in organic solvents compared to polymers made from unsubstituted hydroquinone. researchgate.net Furthermore, the rigid backbone structure often leads to materials with high glass transition temperatures (Tg) and excellent thermal stability. acs.orgrsc.org Research on polyesters derived from other substituted hydroquinones provides insight into the potential properties of polymers derived from this compound.

Hydroquinone MonomerDiacid MonomerGlass Transition Temp. (Tg)Melting Temp. (Tm)Polymer PropertiesReference
PhenylhydroquinoneTerephthalic acid->300°CMelt processable, nematic melt koreascience.kr
tert-Butylhydroquinone2-Nitroterephthalic acid-312°CThermotropic, nematic researchgate.net
HydroquinoneTri-aromatic dicarboxylate-192°CSemi-crystalline, high thermal stability acs.org
2,5-Bis(4-hexyloxybenzoyloxy)hydroquinoneTerephthaloyl chloride152°C278°CLiquid crystalline, nematic phase researchgate.net

Ring-opening polymerization (ROP) is a versatile method for producing polymers from cyclic monomers like ethers, esters, and amides. researchgate.net For a monomer based on this compound to be used in ROP, it would first need to be converted into a cyclic structure. Theoretically, this could be achieved by reacting the two hydroxyl groups with a difunctional linking agent, such as a dihaloalkane, to form a macrocyclic ether.

However, the synthesis and subsequent ring-opening polymerization of such specialized macrocycles derived from substituted hydroquinones is not a commonly reported pathway in the scientific literature. The synthesis of large, sterically hindered macrocycles can be challenging, and their ROP may be thermodynamically and kinetically unfavorable compared to the polymerization of smaller, more strained rings. Therefore, this remains a largely unexplored and theoretical route for incorporating this compound units into a polymer backbone.

Development of Advanced Polymeric Materials

The incorporation of substituted hydroquinone units into polymer backbones is a strategy for developing advanced materials with high-performance characteristics. Based on the properties of analogous aromatic polyesters, polymers synthesized from this compound would be expected to exhibit several desirable traits. researchgate.netacs.orgkoreascience.kr

The rigidity of the aromatic rings in the polymer backbone would likely result in materials with high thermal stability, indicated by high glass transition temperatures and decomposition temperatures well above 300°C. acs.orgrsc.org Such materials are sought after for applications in electronics, automotive, and aerospace industries where resistance to high temperatures is critical.

Furthermore, the linear, rigid nature of the polymer chains, modified by the presence of large, non-coplanar side groups, is a classic recipe for creating thermotropic liquid crystalline polymers (LCPs). rsc.orgkoreascience.kr These materials can form highly oriented domains in the melt phase, which can be locked in upon cooling to produce solids with exceptionally high tensile strength and modulus, particularly in the direction of flow. koreascience.kr The bulky p-tolyl groups could serve to lower the melting point into a processable range while maintaining the rigid-rod character necessary for liquid crystal formation. rsc.org The development of such materials from a monomer like this compound could lead to new, melt-processable high-performance plastics. nih.gov

Synthesis of Novel Polyester (B1180765) Resins Incorporating Aromatic Hydroquinone Moieties

The synthesis of polyesters through the polycondensation of diols and dicarboxylic acids is a well-established and versatile method for creating a wide array of materials. The properties of the resulting polyester are largely dictated by the chemical structure of the monomer units. The incorporation of aromatic moieties, such as hydroquinones, into the polymer backbone can impart desirable characteristics like enhanced thermal stability, rigidity, and specific electronic properties.

In principle, this compound could serve as a diol monomer in a polycondensation reaction with a suitable dicarboxylic acid or its derivative (e.g., an acyl chloride) to form a novel polyester. The bulky p-tolyl groups on the hydroquinone ring would be expected to influence the polymer's properties significantly. These groups could introduce steric hindrance, potentially affecting the polymer's crystallinity, solubility, and chain packing. The resulting resin might exhibit a high glass transition temperature and good thermal stability due to the rigidity of the aromatic backbone.

Hypothetical Synthesis and Expected Properties:

A hypothetical synthesis could involve the solution polycondensation of this compound with a diacid chloride, such as terephthaloyl chloride, in the presence of a base to neutralize the HCl byproduct. The reaction would result in a polyester with repeating units of this compound and the corresponding dicarboxylic acid.

Table 1: Hypothetical Properties of a Polyester Based on this compound

PropertyExpected CharacteristicRationale
Thermal Stability HighIncorporation of rigid aromatic rings in the polymer backbone.
Glass Transition (Tg) ElevatedSteric hindrance from p-tolyl groups restricting chain mobility.
Crystallinity Potentially low (amorphous)The bulky and non-linear structure of the monomer may disrupt regular chain packing.
Solubility Potentially enhanced in organic solventsThe presence of tolyl groups might increase solubility compared to unsubstituted hydroquinone polyesters.

This table is speculative and based on general principles of polymer chemistry, as no specific experimental data for polyesters containing this compound has been found in the literature.

Coordination Chemistry of 2,5 Di P Tolylhydroquinone As a Ligand

Advanced Applications of 2,5-Di-p-tolylhydroquinone Coordination Complexes in Catalysis and Supramolecular Chemistry

Potential in Homogeneous and Heterogeneous Catalysis

There is no available research in the public domain that investigates the use of metal complexes of this compound in either homogeneous or heterogeneous catalysis. The catalytic potential of a ligand is intrinsically linked to the electronic and steric properties it imparts to a metal center. The bulky p-tolyl groups in this compound would be expected to create a unique steric environment around a coordinated metal, which could influence substrate selectivity and catalytic activity. However, without experimental studies, any discussion of its catalytic applications would be purely speculative.

Role in the Formation of Supramolecular Assemblies and Metal-Organic Networks

Similarly, the role of this compound in the construction of supramolecular assemblies or metal-organic networks (MONs), including metal-organic frameworks (MOFs), has not been documented. The bifunctional nature of the hydroquinone (B1673460) core, with its two hydroxyl groups, provides potential coordination sites for metal ions, a feature that is fundamental to the formation of extended network structures. The p-tolyl substituents would significantly influence the intermolecular interactions, such as π-π stacking and van der Waals forces, which are crucial in directing the self-assembly of supramolecular architectures. The size and orientation of these groups would dictate the porosity and dimensionality of any resulting metal-organic network. Despite this potential, no studies have been published that utilize this compound as a building block for such materials.

Computational and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and predicting the chemical behavior of 2,5-Di-p-tolylhydroquinone.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like this compound to predict a variety of properties. A common approach involves geometry optimization using a functional such as B3LYP with a basis set like 6-31G(d,p) to find the molecule's lowest energy conformation. researchgate.netcqu.edu.cnjournalijcar.org

Once the optimized geometry is obtained, further calculations can reveal key molecular and reactivity descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, indicating the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more easily excitable and more reactive. For substituted hydroquinones, these calculations are crucial for understanding how the tolyl groups influence the electron density on the hydroquinone (B1673460) ring and its subsequent reactivity, particularly in redox reactions. dntb.gov.ua

DFT calculations are also used to determine the distribution of electron density and to map the Molecular Electrostatic Potential (MEP). The MEP surface visualizes the charge distribution on the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show negative potential around the oxygen atoms of the hydroxyl groups, indicating their susceptibility to electrophilic attack and their role in hydrogen bonding.

High-throughput computational screening studies have utilized DFT to predict the redox potentials for large libraries of quinone/hydroquinone derivatives. osti.govnih.govrsc.orgosti.gov This approach can systematically assess how different substituents, such as the p-tolyl groups, modulate the electrochemical properties, aiding in the design of molecules for applications like redox flow batteries. osti.govnih.govrsc.orgosti.gov

Table 1: Representative Molecular Properties of Substituted Hydroquinones Calculated by DFT Note: This table contains representative data based on typical DFT calculations for substituted hydroquinones. Actual values for this compound would require specific computation.

Parameter Typical Calculated Value Significance
HOMO Energy -5.5 to -6.0 eV Relates to electron-donating ability
LUMO Energy -1.0 to -1.5 eV Relates to electron-accepting ability
HOMO-LUMO Gap 4.0 to 5.0 eV Indicates chemical reactivity and stability
Dipole Moment 1.0 to 2.5 D Measures molecular polarity
Mulliken Charge on Oxygen -0.6 to -0.7 e Indicates nucleophilic character of hydroxyl groups

Theoretical calculations are highly effective in predicting spectroscopic data, which is invaluable for structural confirmation and analysis.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard for predicting NMR chemical shifts (δ). nih.govrsc.org Calculations are performed on the optimized molecular geometry to obtain the isotropic magnetic shielding constants (σ). These theoretical shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), often using a linear scaling equation to improve correlation with experimental data. mdpi.comrsc.orgaps.org This process can predict both ¹H and ¹³C NMR spectra, helping to assign specific peaks to individual atoms within the this compound structure.

Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound Note: This is a hypothetical table illustrating the application of DFT-GIAO calculations. Experimental values would be needed for definitive comparison.

Carbon Atom Predicted Chemical Shift (ppm) (Scaled) Assignment
C1, C4 (C-OH) 148.5 Aromatic carbons bonded to hydroxyl groups
C2, C5 (C-tolyl) 129.8 Aromatic carbons bonded to tolyl groups
C3, C6 (C-H) 117.2 Aromatic carbons bonded to hydrogen
C1' (Tolyl) 135.1 Tolyl carbon attached to the hydroquinone ring
C2', C6' (Tolyl) 130.5 Ortho carbons of the tolyl group
C3', C5' (Tolyl) 120.3 Meta carbons of the tolyl group
C4' (Tolyl) 138.0 Para carbon of the tolyl group
CH₃ (Tolyl) 21.5 Methyl carbon of the tolyl group

UV-Vis Transitions: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating electronic excitation energies and predicting UV-Vis absorption spectra. researchgate.netbohrium.comkarazin.uamdpi.com By calculating the vertical excitation energies from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. karazin.uamdpi.comconicet.gov.ar For this compound, TD-DFT would likely predict π → π* transitions associated with the aromatic system, with the specific λmax values being influenced by the electronic effects of the hydroxyl and p-tolyl substituents. Studies on similar molecules like 2,5-bis(2-benzothiazolyl)hydroquinone have successfully used TD-DFT to correlate calculated wavelengths with experimental photophysical behavior. researchgate.netbohrium.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for single, static molecules, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including conformational changes and interactions with their environment (e.g., solvent). nih.govresearchgate.net

For this compound, MD simulations can explore the conformational landscape arising from the rotation around the single bonds connecting the tolyl groups to the central hydroquinone ring. The simulation would track the trajectories of all atoms over time, governed by a molecular mechanics force field. This analysis reveals the most stable or populated conformations and the energy barriers between them. nih.gov

A powerful approach combines MD with quantum mechanics. MD simulations with an explicit solvent model can first be used to generate a diverse ensemble of conformations. nih.gov Subsequently, the geometries of these conformations can be optimized using DFT to obtain more accurate energies and structural parameters. nih.gov This allows for a detailed understanding of how solvent molecules interact with the solute through, for example, hydrogen bonds between water and the hydroxyl groups of the hydroquinone. The simulation can quantify the strength, lifetime, and geometry of these intermolecular interactions, which are crucial for understanding the molecule's solubility and reactivity in solution.

Reaction Pathway Modeling and Transition State Analysis for Synthesis and Redox Processes

Computational chemistry is a key tool for elucidating reaction mechanisms. DFT can be used to model the reaction pathways for both the synthesis and, more commonly, the redox processes of this compound.

The redox conversion of hydroquinone to benzoquinone is a fundamental process involving the transfer of two electrons and two protons. DFT calculations can model this transformation by identifying the structures of the reactants, intermediates (such as a semiquinone radical), transition states, and products. acs.orgut.ac.ir By calculating the energies of these species, a reaction energy profile can be constructed.

The highest point on this profile corresponds to the transition state, and its energy determines the activation energy and thus the rate of the reaction. Computational studies on the oxidation of hydroquinone and its derivatives have used DFT to investigate the thermodynamics and kinetics of the process. researchgate.netacs.org For instance, research on the electrochemical oxidation of substituted hydroquinones has employed DFT to calculate the Gibbs free energy (ΔG) of the species involved to rationalize the observed reaction mechanisms. researchgate.net Such modeling for this compound would clarify how the electron-donating tolyl groups affect the stability of the hydroquinone, semiquinone, and quinone states, thereby influencing its redox potential and the kinetics of its oxidation.

Historical Context and Emerging Research Perspectives

Evolution of Substituted Hydroquinone (B1673460) Chemistry in Academic Research

The journey of hydroquinone and its derivatives in academic research is a compelling narrative of scientific discovery and innovation. The story begins in 1820 when French chemists Pierre Joseph Pelletier and Joseph-Bienaimé Caventou first isolated hydroquinone through the dry distillation of quinic acid. ijdvl.comimaging.orgresearchgate.net It was not until 1843 that Friedrich Wöhler coined the term "hydroquinone" and elucidated its structure. wikipedia.org Early investigations into hydroquinone primarily focused on its fundamental properties, including its role as a reducing agent, which would later become the basis for its widespread use in photography as a developing agent, a discovery made by Sir William Abney de Wiveleslie in 1880. imaging.org

In the mid-20th century, research into substituted hydroquinones began to gain momentum, driven by observations of their biological effects. For instance, studies in the 1940s explored the hypopigmenting effects of hydroquinone and its derivatives, which laid the groundwork for its later, albeit controversial, use in dermatology. ijdvl.comijdvl.com These early studies also highlighted a key challenge in hydroquinone chemistry: the propensity for auto-oxidation, where the compounds readily oxidize when exposed to air, leading to discoloration and loss of activity. ijdvl.com This challenge spurred further research into stabilizing these molecules through substitution on the aromatic ring.

The latter half of the 20th century and the early 21st century have witnessed a significant expansion in the synthetic methodologies for creating substituted hydroquinones. This has allowed for the synthesis of a vast array of derivatives with tailored electronic and steric properties. Key synthetic strategies that have been developed and refined include:

Thiele-Winter Acetoxylation: A method for preparing hydroxyquinones from the corresponding quinones using acetic anhydride (B1165640) and an acidic catalyst. mdpi.com

Friedel-Crafts Reactions: Used for the acylation and alkylation of the hydroquinone ring to introduce various substituents. mdpi.com

Oxidative Hydroxylation: Direct hydroxylation of phenols and other aromatic compounds to produce hydroquinones, often employing advanced catalytic systems. mdpi.com

Electrochemical Synthesis: An emerging green chemistry approach for the synthesis of quinones and hydroquinones. acs.org

This evolution in synthetic chemistry has transformed hydroquinones from simple laboratory curiosities into a versatile class of compounds with applications spanning from materials science to medicinal chemistry. The ability to strategically place different functional groups on the hydroquinone scaffold allows researchers to fine-tune the molecule's redox potential, solubility, and biological activity, opening up new frontiers for academic exploration.

Interdisciplinary Research Directions for 2,5-Di-p-tolylhydroquinone

While extensive research on the specific compound this compound is not widely documented in publicly available literature, its structure as a diaryl-substituted hydroquinone places it at the intersection of several exciting interdisciplinary research fields. By examining studies on analogous substituted hydroquinones, we can extrapolate potential research directions for this molecule.

Materials Science: The introduction of the p-tolyl groups onto the hydroquinone core significantly impacts its electronic properties and potential for intermolecular interactions, such as π-π stacking. These features are highly relevant in the field of materials science. For instance, research on similar molecules like 2,5-bis(2-benzothiazolyl)hydroquinone has explored their photophysical properties and potential for excited-state intramolecular proton transfer (ESIPT), which is a key process for developing functional materials like fluorescent probes and organic light-emitting diodes (OLEDs). bohrium.com

Future research on this compound could explore its potential as a building block for:

Organic Semiconductors: The tolyl groups can be functionalized to tune the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical aspect in designing materials for organic electronics.

Redox-Active Polymers: The hydroquinone moiety can be polymerized to create materials for energy storage applications, such as redox flow batteries. The tolyl substituents would influence the polymer's solubility and electrochemical stability.

Liquid Crystals: The rigid, elongated structure of this compound suggests it could be a precursor for liquid crystalline materials.

Medicinal Chemistry: Substituted hydroquinones are a well-established scaffold in medicinal chemistry. For example, derivatives of 2,5-di-tert-butylhydroquinone (B1670977) (BHQ) have been investigated as inhibitors of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) enzyme, which is a target in cancer therapy. nih.gov The biological activity of these compounds is often dictated by the nature and position of the substituents on the hydroquinone ring.

Interdisciplinary research in this area for this compound could involve:

Enzyme Inhibition Studies: Investigating its potential as an inhibitor for various enzymes, where the tolyl groups could interact with hydrophobic pockets in the active site.

Antioxidant Activity: Evaluating its capacity to scavenge free radicals, a fundamental property of hydroquinones that is relevant to a range of pathological conditions. The electronic properties of the tolyl groups would modulate this activity.

Computational Drug Design: Utilizing molecular docking and other computational tools to predict potential biological targets and to guide the synthesis of more potent and selective derivatives. nih.govmdpi.com

The following table outlines potential research avenues for this compound based on its structural characteristics:

Research FieldPotential Application/Study AreaRationale
Materials Science Organic Light-Emitting Diodes (OLEDs)The diaryl substitution can lead to interesting photophysical properties.
Redox Flow BatteriesThe hydroquinone core is redox-active, and the tolyl groups can enhance stability and solubility.
Liquid CrystalsThe rigid, aromatic structure is conducive to forming liquid crystalline phases.
Medicinal Chemistry Enzyme InhibitionThe tolyl groups can be tailored to fit into the active sites of specific enzymes.
Development of Novel AntioxidantsThe hydroquinone moiety is a known antioxidant, and substituents can modulate its activity.
Prodrug DesignThe hydroxyl groups can be modified to improve pharmacokinetic properties.

Future Avenues in Fundamental Chemical Research on Aromatic Dihydroxy Compounds

The field of aromatic dihydroxy compounds, including hydroquinones and their isomers, continues to be a fertile ground for fundamental chemical research. Several key trends are shaping the future of this area, focusing on sustainability, efficiency, and the discovery of novel functionalities.

Advanced Catalysis and Green Chemistry: A major thrust in modern chemistry is the development of environmentally benign synthetic methods. For aromatic dihydroxy compounds, this translates to:

Selective Hydroxylation: Research is focused on developing highly selective catalysts for the direct hydroxylation of aromatic compounds to produce specific isomers of dihydroxybenzenes. mdpi.com This avoids the multi-step, less atom-economical routes traditionally used.

Use of Green Oxidants: There is a strong emphasis on replacing hazardous oxidizing agents with greener alternatives like hydrogen peroxide (H₂O₂), which produces only water as a byproduct. mdpi.com

Biocatalysis: The use of enzymes, such as dioxygenases and peroxidases, for the selective hydroxylation of aromatic rings is a rapidly growing field. nih.gov These biocatalytic methods offer unparalleled selectivity under mild reaction conditions.

Electrosynthesis: Electrochemical methods for the synthesis of aromatic dihydroxy compounds are gaining traction as a sustainable alternative to conventional chemical synthesis. acs.org Electrosynthesis can often be performed at room temperature and pressure, reducing energy consumption and avoiding the need for stoichiometric chemical oxidants or reductants. Future research will likely focus on developing more efficient and durable electrode materials and scaling up these processes for industrial applications.

Computational and Theoretical Chemistry: The synergy between experimental and computational chemistry is becoming increasingly important. Quantum chemical calculations, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for:

Predicting Reactivity: Computational models can predict the most likely sites of reaction on an aromatic ring, guiding the design of selective synthetic strategies. rsc.org

Designing Novel Molecules: Researchers can computationally screen virtual libraries of aromatic dihydroxy compounds to identify candidates with desired electronic or optical properties before embarking on their synthesis. rsc.orgmdpi.com This is particularly relevant for applications in materials science, such as the design of new molecules for redox flow batteries. rsc.org

Understanding Reaction Mechanisms: Computational studies can provide detailed insights into the mechanisms of catalytic and electrochemical reactions, aiding in the development of more efficient systems.

New Frontiers in Materials and Medicinal Chemistry: The fundamental research in synthesis and computational modeling will continue to fuel the discovery of new applications for aromatic dihydroxy compounds. Key areas of future exploration include:

Smart Materials: Developing materials that respond to external stimuli (e.g., light, pH, redox potential) based on the inherent properties of the aromatic dihydroxy core.

Sustainable Polymers: Creating new polymers from bio-based aromatic dihydroxy compounds as a renewable alternative to petroleum-derived plastics.

Targeted Therapeutics: Leveraging a deeper understanding of structure-activity relationships, aided by computational chemistry, to design highly selective and potent drug candidates based on the aromatic dihydroxy scaffold. jocpr.com

The future of research in this field lies in the integration of these different avenues—combining innovative synthetic methods with powerful computational tools to create novel and functional molecules in a sustainable and efficient manner.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.